6-Deamino Architecture Confers Functional Silence at Adenosine Receptors, in Contrast to 2-Chloroadenosine
The target compound (CAS 5466-11-5) lacks the exocyclic 6-amino group present in 2-chloroadenosine (2-CADO, CAS 146-77-0). This structural deletion abolishes affinity for adenosine receptor subtypes. 2-CADO acts as a metabolically stable adenosine receptor agonist with Ki values of 300 nM (A₁), 80 nM (A₂A), and 1900 nM (A₃) . In contrast, the 6-deamino structure of the target compound renders it incapable of forming the critical hydrogen-bonding interactions with Asn254 and Glu172 residues in the A₁ receptor binding pocket that are required for agonism [1]. For procurement decisions, this means 2-CADO cannot replace the target compound when the research objective is to study purine nucleoside biology without confounding adenosine receptor activation.
| Evidence Dimension | Adenosine receptor binding affinity |
|---|---|
| Target Compound Data | No measurable affinity (predicted from absence of 6-NH₂ pharmacophore) |
| Comparator Or Baseline | 2-Chloroadenosine (2-CADO): A₁ Ki = 300 nM; A₂A Ki = 80 nM; A₃ Ki = 1900 nM |
| Quantified Difference | Qualitative functional switch from agonist (2-CADO) to inactive (target compound) |
| Conditions | Radioligand binding assays using recombinant human adenosine receptor subtypes |
Why This Matters
Investigators requiring a purine nucleoside scaffold devoid of adenosine receptor off-target activity must select the target compound over 2-CADO, as the 6-amino deletion functionally silences this pathway.
- [1] Berzina MY, Eletskaya BZ, Kayushin AL, et al. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. Bioorg Chem. 2022;126:105878. doi:10.1016/j.bioorg.2022.105878 View Source
